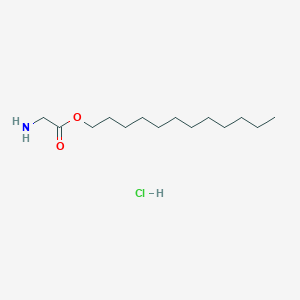

Glycine lauryl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Opto-Electronic Applications

Glycine lauryl ester hydrochloride has been found to have significant potential in opto-electronic applications . It has been used in the synthesis of single crystals with third-order nonlinear optical properties . These properties make it suitable for use in various nonlinear optical (NLO) and photonic device configurations .

Photoluminescence

The compound has been observed to exhibit photoluminescence . This property reveals great structural perfection, supporting the suitability of the produced crystal for the emission of blue fluorescence .

Thermal Stability

Glycine lauryl ester hydrochloride has been found to have good thermal stability . Thermal assessment disclosed that the compound was steady until 176 °C .

Perovskite Solar Cells

The compound has been used in the preparation of perovskite solar cells . The introduction of glycine hydrochloride into the two-step spin-coating process has been reported to prepare a FA 0.9 MA 0.1 PbI 3-x%-GlyHCl perovskite material . This has resulted in solar cells with a long carrier lifetime, a photoelectric conversion efficiency (PCE) of 19.40%, and good thermal stability .

Surfactant

While specific research on the surfactant properties of glycine lauryl ester hydrochloride is limited, it’s worth noting that surfactants have a wide variety of applications that include membrane permeabilization and dissolution, inclusion body solubilization, as well as membrane protein solubilization, biochemistry, crystallization, and manipulation .

Safety and Hazards

作用機序

Target of Action

Glycine lauryl ester hydrochloride, also known as Glycine lauryl ester HCl, is a derivative of glycine . Glycine is a non-essential amino acid that acts as an inhibitory neurotransmitter in the central nervous system . It primarily targets the NMDA receptor complex and glycine receptors .

Mode of Action

The compound interacts with its targets in the central nervous system (CNS) through two types of glycine binding sites: strychnine-sensitive and strychnine-insensitive . The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex

Biochemical Pathways

Glycine lauryl ester hydrochloride likely affects the same biochemical pathways as glycine. Glycine is involved in several metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances . The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks .

Result of Action

The molecular and cellular effects of glycine lauryl ester hydrochloride’s action are likely similar to those of glycine. Supplemental glycine may have antispastic activity, and early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .

特性

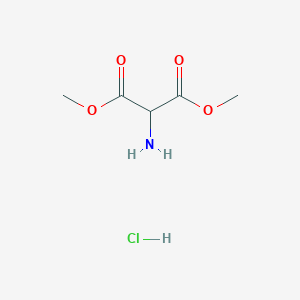

IUPAC Name |

dodecyl 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15;/h2-13,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQABHIYZDIJESE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614405 |

Source

|

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16194-11-9 |

Source

|

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。